2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
Overview
Description
“2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the IUPAC name 2-methoxy-3,5-dimethylbenzenesulfonyl chloride . Its CAS number is 749268-53-9 .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is C9H11ClO3S . The InChI code for this compound is 1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is 234.7 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly in the development of proton pump inhibitors (PPIs) such as omeprazole. This chemical is involved in the novel synthesis methods that improve the yield and simplify the process of creating PPIs, which are essential for treating conditions like gastric ulcers by inhibiting gastric ATPase enzyme activity. These novel synthesis processes are significant because they offer a more efficient pathway to obtaining pharmaceutical impurities of anti-ulcer drugs, which can then be used as standard impurities for further studies in various aspects of drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Safety and Surfactant Use
In addition to its applications in pharmaceuticals, 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is relevant in studies concerning environmental safety, particularly regarding the use and impact of surfactants. Surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid, play a significant role in a wide range of personal care and cleaning products. The environmental safety of these substances is crucial due to their high volume of use and wide release into aquatic environments. Studies on surfactants and their feedstocks, including those related to 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, focus on their chemical structures, use, environmental fate, and potential for aquatic and sediment toxicity. These comprehensive reports highlight the importance of conducting both prospective and retrospective risk assessments for chemicals with wide dispersive use to ensure they do not pose a risk to the environment (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The mode of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is likely through a nucleophilic substitution reaction . The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl chloride group a strong electrophile. This allows it to react with nucleophiles such as amines, alcohols, and phenols .
Biochemical Pathways
The products of its reactions with amines, alcohols, and phenols (ie, sulfonamides, sulfonic esters, and sulfonic acids) can participate in various biochemical pathways depending on their specific structures .
Result of Action
The products of its reactions with amines, alcohols, and phenols can have various effects depending on their specific structures .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can influence the action, efficacy, and stability of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride . For instance, a higher pH favors the presence of nucleophiles like amines in their deprotonated, nucleophilic form, which can increase the rate of reaction .
Safety and Hazards
“2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is classified as dangerous . It has a hazard class of 6.1,8 and its precautionary statements include P280-P301+P330+P331-P305+P351+P338-P310 . It has a UN number of 2928 . The hazard statements indicate that it is harmful if swallowed (H301) and causes severe skin burns and eye damage (H314) .
properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHFEWSHJGVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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